molecular formula C17H19N5O4 B11068216 methyl {1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

methyl {1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Cat. No.: B11068216
M. Wt: 357.4 g/mol
InChI Key: JUEQPWKBQDUMNG-UHFFFAOYSA-N
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Description

METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an aromatic amine, followed by methylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

METHYL 2-{1,3-DIMETHYL-8-[(3-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C17H19N5O4/c1-10-6-5-7-11(8-10)18-16-19-14-13(22(16)9-12(23)26-4)15(24)21(3)17(25)20(14)2/h5-8H,9H2,1-4H3,(H,18,19)

InChI Key

JUEQPWKBQDUMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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